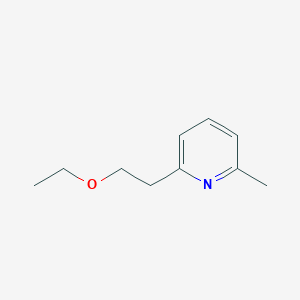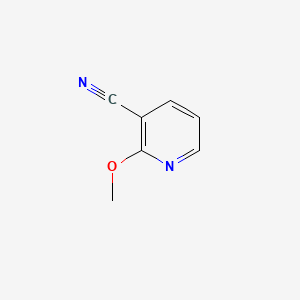
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” is a chemical compound with the molecular formula C10H9N3O41. It is a derivative of benzimidazole, a heterocyclic compound that is of wide interest due to its diverse biological and clinical applications2.
Molecular Structure Analysis
The molecular structure of “3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings1. The compound also contains a nitro group (-NO2) and a propionic acid group (-CH2CH2COOH).
Scientific Research Applications
Synthesis and Chemical Properties
- Unusual Benzimidazole Nucleosides Synthesis : A study by Yadava and Yadav (2008) explores the synthesis of unusual benzimidazole nucleoside analogues, which possess significant pharmaceutical and biochemical properties. These include antiviral, antitumor, and immunosuppressive activities. The synthesis aims at better understanding nucleic acid structure, function, and stability, which is crucial for investigating enzyme and nucleic acid interactions. The compounds synthesized share structural similarities with Ibuprofen and could potentially offer combined drug activities when incorporated with other units like Allopurinol Synthesis of Unusual Benzimidazole Nucleosides.
Biological Activities
Antimicrobial Activity : El-Meguid (2014) synthesized compounds containing the benzimidazole moiety, demonstrating significant antimicrobial activity against various bacteria and fungi. This study highlights the potential of benzimidazole derivatives in developing new antimicrobial agents Synthesis and Antimicrobial Activity of Some Amino Acids and Sulfamoyl and Pyrrole Derivatives.
Antihypertensive Properties : Zhu et al. (2014) and Sharma et al. (2010) explored benzimidazole derivatives as angiotensin II receptor antagonists, showing promising antihypertensive effects. These studies suggest the potential of benzimidazole-based compounds in treating hypertension Design, Synthesis and Biological Evaluation of New 5-Nitro Benzimidazole Derivatives, Benzimidazoles Derivatives with Potential Angiotensin II Receptor Antagonists.
Anion Transport and Electrochemical Studies
Anion Transport : Peng et al. (2016) discovered that 1,3-bis(benzimidazol-2-yl)benzene derivatives, modified with strong electron-withdrawing groups like nitro, significantly enhance anion transport activity. This research opens avenues for developing efficient anion transporters Highly Efficient Anion Transport Mediated by 1,3-bis(benzimidazol-2-yl)benzene Derivatives.
Electrochemical Generation of Nitro Radical Anion : Yancheva et al. (2017) focused on the electrochemical generation of a nitro radical anion by a hepatotoxic benzimidazole derivative. This study contributes to understanding the toxicity mechanisms and electrochemical properties of benzimidazole derivatives IR Study on the Electrochemical Generation of a Nitro Radical Anion.
Material Science and Luminescence
Solid-State Chemistry : Wu et al. (2020) synthesized co-crystals combining benzimidazole derivatives with aromatic dicarboxylic acids, exploring their potential in creating supramolecular networks. This research highlights the utility of benzimidazole derivatives in material science Synthesis and Characterization of Three Co-Crystals.
Luminescence Sensitization : Viswanathan and Dias (2006) studied the sensitization of Eu(III) and Tb(III) luminescence by thiophenyl-derivatized nitrobenzoato antennas, which include benzimidazole derivatives. This research is crucial for developing luminescent materials for various applications Eu(III) and Tb(III) Luminescence Sensitized by Nitrobenzoato Antennas.
Future Directions
The future directions for “3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases2.
properties
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXRNJPINFWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














